4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol
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Overview
Description
4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol is an organic compound that features a benzene ring substituted with a methanesulfonyl group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol typically involves the sulfonation of a benzene derivative followed by the introduction of hydroxyl groups. One common method is the electrophilic aromatic substitution reaction, where a benzene ring undergoes sulfonation using methanesulfonyl chloride in the presence of a Lewis acid catalyst. The hydroxyl groups can then be introduced through hydroxylation reactions using hydrogen peroxide or other oxidizing agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the sulfonyl group.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of benzene derivatives without the sulfonyl group.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the methanesulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Hydroquinone: Similar structure with two hydroxyl groups but lacks the methanesulfonyl group.
Catechol: Another benzene derivative with two hydroxyl groups in ortho positions.
Benzenesulfonic acid: Contains a sulfonyl group but lacks hydroxyl groups.
Uniqueness
4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol is unique due to the presence of both hydroxyl and methanesulfonyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications that are not possible with simpler benzene derivatives .
Properties
CAS No. |
104693-05-2 |
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Molecular Formula |
C9H12O4S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
4-(2-methylsulfonylethyl)benzene-1,2-diol |
InChI |
InChI=1S/C9H12O4S/c1-14(12,13)5-4-7-2-3-8(10)9(11)6-7/h2-3,6,10-11H,4-5H2,1H3 |
InChI Key |
HVZGAYRNBIEADW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
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